REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([CH3:15])[CH2:13][C:12](=[O:14])[O:11][C:9]1=[O:10].[C:16](C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+].[N+](=C)=[N-].CCOCC.[NH4+].[Cl-]>C1COCC1.C(O)(=O)C>[CH3:7][C:8]([CH3:15])([CH2:9][OH:10])[CH2:13][C:12]([O:11][CH3:16])=[O:14] |f:0.1.2.3.4.5,7.8.9,12.13|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)OC(C1)=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After 45 min of vigourous stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to -60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at r.t
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in ether
|
Type
|
EXTRACTION
|
Details
|
the ester was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography with 2:3 EtOAc
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |